molecular formula C8H9ClN2O B164958 1-(4-Chlorophenyl)-3-methylurea CAS No. 5352-88-5

1-(4-Chlorophenyl)-3-methylurea

Cat. No. B164958
CAS RN: 5352-88-5
M. Wt: 184.62 g/mol
InChI Key: XOXCBXRQHPLFNA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methylurea (PCMU) is an organic compound that has been used in various scientific research applications. Its chemical structure consists of a phenyl ring with a methylurea group attached to it. It was first synthesized in the late 1950s by a group of researchers at the University of California, Berkeley. Since then, it has been studied extensively and used in a wide range of scientific applications, including biochemical and physiological research.

Scientific Research Applications

Metabolic Studies and Herbicide Analysis

  • Metabolic Pathways in Plants

    Studies have identified metabolites of compounds similar to 1-(4-Chlorophenyl)-3-methylurea in plants. For instance, 3-(4-chlorophenyl)-1-methylurea was metabolized in cotton, forming unstable hydroxymethyl intermediates and glucoside conjugates (Tanaka, Swanson & Frear, 1972). Similarly, monuron, a related compound, was metabolized in cotton leaves, forming N-hydroxymethyl intermediates and glucosides (Frear & Swanson, 1972).

  • Resonance Raman Spectrometry for Pesticide Detection

    Resonance Raman spectrometry has been utilized for detecting trace amounts of phenylamide pesticides, including derivatives of 1-(4-Chlorophenyl)-3-methylurea in water (Higuchi, Aiko & Tanaka, 1980).

Herbicidal Action and Plant Interaction

  • Herbicidal Activity

    Certain 1,1-dimethyl-3-phenylureas, structurally related to 1-(4-Chlorophenyl)-3-methylurea, show potent herbicidal action, attributed in part to the inhibition of chloroplast electron transport in photosynthesis (Wilcox & Moreland, 1969).

  • Interaction with Other Chemicals in Plants

    Studies on herbicide-insecticide interactions, such as chlorbromuron (a related compound) combined with carbofuran in barley and corn, have revealed synergistic effects on plant growth and metabolism (Hamill & Penner, 1973).

Analytical Chemistry and Environmental Impact

  • Voltammetric Analysis of Herbicides

    Voltammetric studies using a carbon paste electrode have been conducted for the analysis of herbicides like Linuron, a derivative of 1-(4-Chlorophenyl)-3-methylurea (Ðordevic et al., 2011).

  • Adsorption in Soils

    The adsorption of phenylurea herbicides, including derivatives of 1-(4-Chlorophenyl)-3-methylurea, has been studied in various soils, indicating the influence of soil properties on herbicide behavior (Kozak & Weber, 1983).

Enzymatic and Molecular Studies

  • Enzyme Inhibitors and Mercury Sensors

    Thiourea derivatives, including 1-(4-chlorophenyl)-3-phenylthiourea, have been studied for their enzyme inhibitory activities and potential as mercury sensors (Rahman et al., 2021).

  • Photodegradation Studies

    Photodegradation and hydrolysis studies of substituted urea herbicides, similar to 1-(4-Chlorophenyl)-3-methylurea, have been conducted to understand their stability and environmental impact (Gatidou & Iatrou, 2011).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. Unfortunately, the mechanism of action for “1-(4-Chlorophenyl)-3-methylurea” is not documented .

Future Directions

The future directions for research on “1-(4-Chlorophenyl)-3-methylurea” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be investigated .

properties

IUPAC Name

1-(4-chlorophenyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXCBXRQHPLFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201734
Record name Urea, N-(4-chlorophenyl)-N'-methyl- (9CI)
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5352-88-5
Record name Monomethylmonuron
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monomethylmonuron
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Record name Urea, N-(4-chlorophenyl)-N'-methyl- (9CI)
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Record name 5352-88-5
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Synthesis routes and methods

Procedure details

N-Methyl-N'-(4-chlorophenyl)urea was prepared preliminarily from 4-chlorophenyl isocyanate and methylamine by the same procedure as in Reference Example 1. The urea compound as the starting material was reacted with cyanoacetic acid to form a uracil ring. Using sodium nitrite a nitroso group was introduced into the 5-position of the uracil ring in the obtained 6-amino-1-(4-chlorophenyl)-3-methyluracil and then reduced with hydrogen gas to prepare 1-(4-chlorophenyl)-5,6-diamino-3-methyluracil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you elaborate on the photodegradation process of 1-(4-Chlorophenyl)-3-methylurea? What are the key byproducts observed?

A1: Research indicates that 1-(4-Chlorophenyl)-3-methylurea undergoes photolytic demethylation in aqueous solutions when exposed to light []. This process generates several key byproducts:

  • Formaldehyde: This compound forms through the oxidation of a methyl group in demethylmonuron, followed by cleavage of the resulting hydroxymethyl group [].
  • Formic Acid: Further oxidation of the methyl group can lead to an N-formyl group, which hydrolyzes under slightly acidic conditions to produce formic acid [].

Q2: The research mentions challenges in accurately quantifying formaldehyde during the photodegradation of 1-(4-Chlorophenyl)-3-methylurea. What is the primary reason for this difficulty?

A2: The study highlights that formaldehyde, a key byproduct of 1-(4-Chlorophenyl)-3-methylurea photodegradation, undergoes significant photodegradation itself during the process []. This continuous breakdown makes it difficult to obtain accurate measurements of formaldehyde concentration throughout the reaction. Researchers resorting to isotopic studies using deuterated compounds could only determine steady-state concentrations of formaldehyde due to this challenge []. This highlights the complexity of analyzing photochemical reactions and the potential for cascading degradation pathways.

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